molecular formula C13H28Cl2N2 B1424739 2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride CAS No. 109100-18-7

2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride

Cat. No. B1424739
CAS RN: 109100-18-7
M. Wt: 283.3 g/mol
InChI Key: SPJIAUXENICLNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride” is a chemical compound with the molecular formula C13H28Cl2N2 . It has an average mass of 283.281 Da and a monoisotopic mass of 282.162964 Da .


Synthesis Analysis

The synthesis of piperidine derivatives, including “2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride”, is a significant area of research in organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been widely studied .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in the pharmaceutical industry and plays a significant role in drug design .


Chemical Reactions Analysis

Piperidines, including “2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Anticancer Potential

  • A study by Rehman et al. (2018) explored the synthesis of new propanamide derivatives with a piperidinyl-1,3,4-oxadiazole, assessing their effectiveness as potential anticancer agents.

Cardiovascular Activity

  • Research by Krauze et al. (2004) investigated the cardiovascular activity and electrochemical oxidation of nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, incorporating piperidine in its structure.

Crystal and Molecular Structures

  • Kuleshova and Khrustalev (2000) examined the molecular and crystal structures of various hydroxy derivatives of hydropyridine, including those with piperidine rings, to understand the role of hydrogen bonds in molecular packing in crystals (Kuleshova & Khrustalev, 2000).

Synthesis and Bioactivity

  • Thimmegowda et al. (2009) studied the synthesis and crystal structure of novel bioactive heterocycles, including compounds with 2-piperidin-1-yl-ethyl rings, highlighting their significance in the structural characterization and biological studies (Thimmegowda et al., 2009).

Anti-Acetylcholinesterase Activity

  • A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized by Sugimoto et al. (1990), evaluated for their anti-acetylcholinesterase activity, indicating potential therapeutic applications (Sugimoto et al., 1990).

Piperidine Derivatives Synthesis

  • Shaterian and Azizi (2013) developed an efficient one-pot procedure for the preparation of functionalized piperidine derivatives, demonstrating the versatility of these compounds in various applications (Shaterian & Azizi, 2013).

Mechanism of Action

While the specific mechanism of action for “2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride” is not mentioned in the search results, it’s worth noting that piperidine derivatives often play a significant role in the pharmaceutical industry .

Future Directions

Piperidines, including “2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The future directions in this field may include the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

2-methyl-1-(2-piperidin-2-ylethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c1-12-6-3-5-10-15(12)11-8-13-7-2-4-9-14-13;;/h12-14H,2-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJIAUXENICLNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCC2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride
Reactant of Route 5
2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride
Reactant of Route 6
2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.